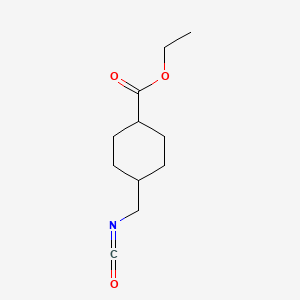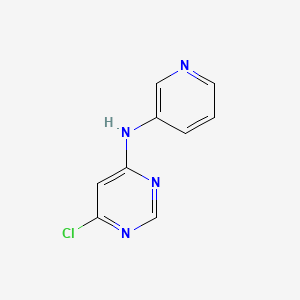
N-methyl-1H-indazole-3-carboxamide
Overview
Description
N-methyl-1H-indazole-3-carboxamide: is a heterocyclic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the carboxamide group at the 3-position of the indazole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Cyanation: One common method involves the palladium-catalyzed cyanation of 3-halogenoindazole, followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) to obtain the desired carboxamide.
Heck Coupling and Ozonolysis: Another approach is the Heck coupling of 3-halogenoindazole with an appropriate alkene, followed by ozonolysis to introduce the carboxamide group.
Aryne Cycloaddition: This method involves the cycloaddition of arynes with indazole derivatives, followed by functional group transformations to introduce the carboxamide moiety.
Industrial Production Methods: Industrial production of N-methyl-1H-indazole-3-carboxamide typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-1H-indazole-3-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the indazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1H-indazole-3-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: N-methyl-1H-indazole-3-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. Its ability to form hydrogen bonds makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as phosphoinositide 3-kinase, which is involved in cell signaling pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
N-methyl-1H-indazole-3-carboxamide exerts its effects by forming hydrogen bonds with specific enzymes and proteins. This interaction can inhibit the activity of these enzymes, disrupting key biological pathways. For example, its inhibition of phosphoinositide 3-kinase affects cell signaling and can lead to reduced cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
N-methyl-1H-indazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.
N-methyl-1H-indazole-3-carboxaldehyde: Contains an aldehyde group at the 3-position instead of a carboxamide group.
N-methyl-1H-indazole-3-carboxylate: An ester derivative of N-methyl-1H-indazole-3-carboxamide.
Uniqueness: this compound is unique due to its carboxamide group, which enhances its ability to form hydrogen bonds and interact with enzymes. This makes it a valuable scaffold in drug design and a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-methyl-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-9(13)8-6-4-2-3-5-7(6)11-12-8/h2-5H,1H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVBKCJHULLMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)



![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B3170775.png)
